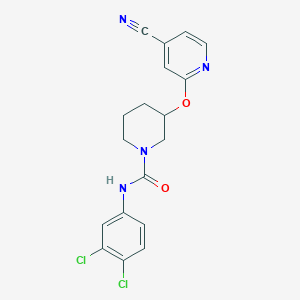
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide, also known as JNJ-193, is a small molecule drug that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide involves the inhibition of the protein kinase CK1ε, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK1ε, 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide disrupts the signaling pathways that regulate these processes, leading to the inhibition of cancer cell growth, inflammation, and pain.
Biochemical and Physiological Effects
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and alleviation of pain symptoms. These effects are mediated through the inhibition of CK1ε and the disruption of the signaling pathways that regulate cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide for lab experiments is its high potency and selectivity for CK1ε, which allows for the specific inhibition of this protein kinase without affecting other cellular processes. However, one of the limitations of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide in animal models and human subjects. Additionally, further research is needed to explore the potential therapeutic applications of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the development of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide analogs and derivatives may lead to the discovery of new compounds with improved potency, selectivity, and bioavailability.
Métodos De Síntesis
The synthesis of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide involves the reaction of 3,4-dichloroaniline with 4-cyanopyridine-2-carboxylic acid, followed by the conversion of the resulting intermediate to 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide through a series of chemical reactions. The synthesis method has been optimized to produce 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In inflammation research, 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neuropathic pain research, 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been shown to alleviate pain symptoms in animal models.
Propiedades
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(3,4-dichlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-15-4-3-13(9-16(15)20)23-18(25)24-7-1-2-14(11-24)26-17-8-12(10-21)5-6-22-17/h3-6,8-9,14H,1-2,7,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFABEICLMOBEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


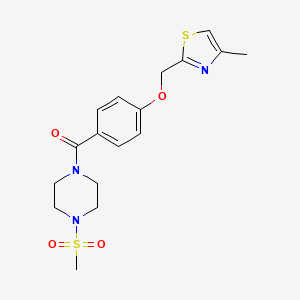
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
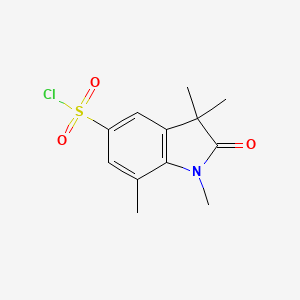
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
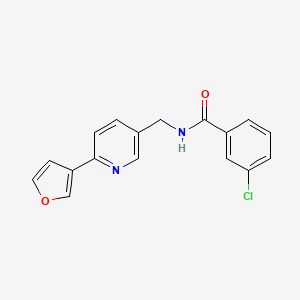
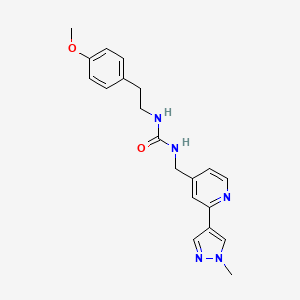

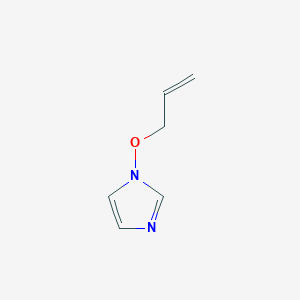

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

